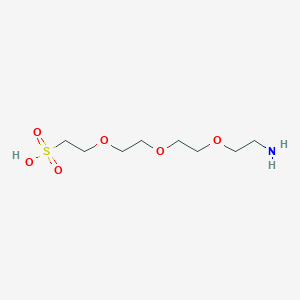

Amino-PEG3-C2-sulfonic acid

Descripción general

Descripción

Amino-PEG3-C2-sulfonic acid: is a compound that consists of a polyethylene glycol (PEG) chain with three ethylene glycol units, an amine group, and a sulfonic acid moiety. This compound is often used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances the water solubility of the molecules it is attached to .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG3-C2-sulfonic acid typically involves the following steps:

PEGylation: The process begins with the PEGylation of a suitable starting material, such as a PEG derivative with a reactive group.

Introduction of Amine Group: The amine group is introduced through a reaction with a suitable amine-containing reagent.

Sulfonation: The sulfonic acid moiety is introduced by reacting the intermediate compound with a sulfonating agent under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Esterification: The sulfonic acid moiety can undergo esterification reactions with alcohols to form sulfonate esters.

Halogenation: The compound can be halogenated to introduce halogen atoms into the molecule.

Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Halogenation: Requires halogenating agents such as chlorine or bromine.

Displacement Reactions: Involves nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Sulfonate Esters: Formed from esterification reactions.

Halogenated Derivatives: Formed from halogenation reactions.

Substituted Products: Formed from displacement reactions

Aplicaciones Científicas De Investigación

Bioconjugation

Amino-PEG3-C2-sulfonic acid is extensively used as a linker in bioconjugation processes. The amino group can react with carboxylic acids or activated esters to form stable amide bonds. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), which target specific cells more effectively while minimizing systemic toxicity.

Drug Delivery Systems

The compound plays a crucial role in enhancing the pharmacokinetic profiles of drugs by improving their solubility and stability. By linking drugs to targeting agents through this compound, researchers have observed increased circulation time and reduced immunogenicity.

Targeted Therapies

This compound is utilized in targeted drug delivery systems that improve the specificity of therapeutic agents to disease sites, such as tumors. Its hydrophilic nature facilitates better interaction with biological membranes, enhancing the efficacy of drug delivery.

Case Study 1: Development of Antibody-Drug Conjugates

In a study focused on ADCs using this compound as a linker, researchers demonstrated enhanced selectivity and potency against tumor cells compared to free drugs. The study reported a 1400-fold increase in selectivity for cancer cells over normal cells, highlighting the potential of this compound in targeted cancer therapies .

Case Study 2: Novel Drug Delivery Systems

Another research project investigated the use of this compound in formulating a drug delivery system for poorly soluble drugs. Results indicated that incorporating this linker significantly improved the solubility and bioavailability of the drug, leading to better therapeutic outcomes in preclinical models .

Mecanismo De Acción

The mechanism of action of Amino-PEG3-C2-sulfonic acid involves its ability to form stable covalent bonds with various functional groups The amine group can react with carboxylic acids, activated esters, and other carbonyl groups to form amide bondsThese reactions enhance the solubility, stability, and functionality of the modified compounds .

Comparación Con Compuestos Similares

Amino-PEG2-sulfonic acid HCl salt: Contains two ethylene glycol units.

Amino-PEG4-sulfonic acid HCl salt: Contains four ethylene glycol units.

Amino-PEG3-carboxylic acid HCl salt: Contains a carboxylic acid moiety instead of a sulfonic acid moiety.

Uniqueness:

- The three ethylene glycol units provide optimal solubility and flexibility for various applications.

- The sulfonic acid moiety allows for unique chemical modifications that are not possible with carboxylic acid derivatives .

Amino-PEG3-C2-sulfonic acid: offers a balance between hydrophilicity and reactivity due to the presence of both amine and sulfonic acid groups.

Actividad Biológica

Amino-PEG3-C2-sulfonic acid is a polyethylene glycol (PEG) derivative characterized by the presence of both an amino group and a sulfonic acid moiety. This compound is notable for its applications in bioconjugation and drug delivery systems. The biological activity of this compound is largely attributed to its ability to enhance solubility, stability, and specificity of therapeutic agents.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₆S |

| Molecular Weight | 257.3 g/mol |

| Purity | ≥95% |

| Solubility | Water-soluble |

| Functional Groups | Amino, Sulfonic Acid |

The sulfonic acid group enhances the compound's water solubility, which is crucial for its application in biological systems, while the amino group facilitates bioconjugation reactions with various biomolecules, including proteins and peptides .

The mechanism of action for this compound involves several key aspects:

- Bioconjugation : The amino group can react with carboxylic acids or activated esters, allowing for the formation of stable conjugates with therapeutic agents. This is particularly useful in creating antibody-drug conjugates (ADCs) that can target specific cells more effectively .

- Enhanced Pharmacokinetics : By linking drugs to targeting agents via this compound, researchers have observed improved pharmacokinetic profiles, including increased circulation time and reduced immunogenicity of the conjugated drugs .

Applications in Research

This compound has been utilized in various research studies focusing on drug delivery systems and targeted therapies. Below are some notable applications:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, enhancing the delivery of cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.

- Targeted Drug Delivery : Studies have shown that using this compound as a linker improves the specificity of drug delivery to target tissues, significantly enhancing therapeutic efficacy .

- Biomarker Targeting : The hydrophilic nature of PEG derivatives allows for better interaction with biological membranes, facilitating the targeting of specific biomarkers associated with diseases such as cancer .

Case Study 1: ADC Development

In a study examining the development of ADCs using this compound as a linker, researchers demonstrated that these conjugates exhibited enhanced selectivity and potency against tumor cells compared to free drugs. The study highlighted a 1400-fold increase in selectivity for cancer cells over normal cells, underscoring the potential of this compound in targeted therapy .

Case Study 2: Drug Delivery Systems

Another research project focused on utilizing this compound in a novel drug delivery system designed for poorly soluble drugs. The results indicated that the incorporation of this linker significantly improved the solubility and bioavailability of the drug, leading to better therapeutic outcomes in preclinical models .

Propiedades

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPOASHUHFFELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190252 | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-43-5 | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.